4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
Description
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate is a synthetic organic compound characterized by a methanesulfonate ester group linked to a phenyl ring, which is further substituted with an N-(2-phenylethyl)glycyl moiety. Key features include:
- Molecular Formula: C₁₇H₁₉NO₅S (hypothetical, based on structural analysis).
- Functional Groups: Methanesulfonate ester (electron-withdrawing group), glycyl-peptide linkage (amide bond), and aromatic phenylethyl side chain.
- Stability studies suggest susceptibility to hydrolysis under alkaline conditions .
Properties
CAS No. |
920804-43-9 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[2-(2-phenylethylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)22-16-9-7-15(8-10-16)17(19)13-18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
InChI Key |
ZPIDSZPEIVMJCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate typically involves the reaction of 4-aminophenyl methanesulfonate with 2-phenylethyl glycine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Challenges
- Analytical Method Development : Similar to Imatinib mesylate’s validation per ICH guidelines , reverse-phase HPLC with UV detection is recommended for quantifying this compound, though method optimization is required due to its lower chromophore intensity.
- Impurity Profiling: Potential impurities include hydrolyzed products (e.g., free glycyl-phenyl derivatives) and oxidation byproducts at the phenylethyl group. These require monitoring using mass spectrometry.
Biological Activity
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a phenyl ring, a methanesulfonate group, and a phenylethylglycine moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar structures often interact with various cellular pathways, influencing processes such as apoptosis and cell proliferation.
Enzyme Inhibition
- Target Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation, similar to other phenylmethanesulfonates that exhibit cytotoxic effects on tumor cells.
- Mechanism : By binding to the active site of these enzymes, it can prevent substrate access, thereby disrupting normal cellular functions.
Anticancer Properties
Numerous studies have explored the anticancer properties of compounds related to this compound. For instance:
- Cell Line Studies : Research has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HT-29) cancer cells. The IC50 values indicate potency in inhibiting cell growth at low concentrations.
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features:
- Phenylethyl Group : Enhances lipophilicity and facilitates membrane permeability.
- Methanesulfonate Group : Contributes to the compound's solubility and interaction with target proteins.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated that while some derivatives showed promise, further modifications were necessary to enhance efficacy without increasing toxicity .
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by the compound in resistant cancer cell lines. It was found that the compound induced apoptosis through mitochondrial pathways, suggesting a potential for overcoming drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
